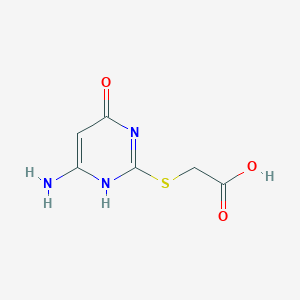

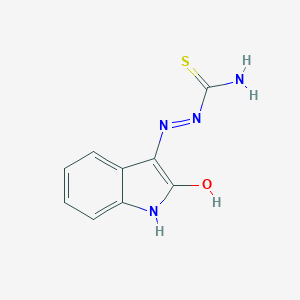

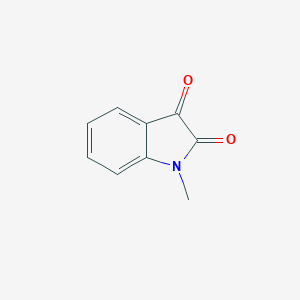

![molecular formula C12H16N2O3S B182016 Ethyl-6-Acetyl-2-Amino-4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-3-carboxylat CAS No. 24237-43-2](/img/structure/B182016.png)

Ethyl-6-Acetyl-2-Amino-4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-3-carboxylat

Übersicht

Beschreibung

Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound with the CAS Number: 24237-43-2. It has a molecular weight of 268.34 .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H16N2O3S/c1-3-17-12(16)10-8-4-5-14(7(2)15)6-9(8)18-11(10)13/h3-6,13H2,1-2H3 .Chemical Reactions Analysis

The structural modifications performed on this scaffold favor the expression of orthosteric antagonist properties over allosteric properties . The introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Wirkmechanismus

The mechanism of action of Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is not fully understood, but it is believed to involve the binding of the compound to protein targets in the body. It is thought that Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate binds to certain proteins, which then activate or inhibit certain biochemical pathways in the body. For example, Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been found to bind to proteins involved in the regulation of cell growth, apoptosis, and gene expression.

Biochemical and Physiological Effects

Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been found to have a wide range of biochemical and physiological effects. In laboratory studies, Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been found to affect cell growth, apoptosis, and gene expression. In addition, Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been found to affect the metabolism of certain drugs, and to modulate the activity of certain enzymes. Furthermore, Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been found to have anti-inflammatory and antioxidant properties, and to possess neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is relatively stable, and it can be stored for long periods of time without significant degradation. Furthermore, Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is relatively inexpensive and readily available.

However, there are some limitations to the use of Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in laboratory experiments. For example, Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a relatively new compound, and its mechanism of action is not fully understood. In addition, Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been found to have a wide range of biochemical and physiological effects, and it is not always possible to predict how it will affect a given experiment.

Zukünftige Richtungen

The potential applications of Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in scientific research are still being explored, and there are several potential future directions for research. For example, further research is needed to understand the mechanism of action of Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and to identify additional biochemical and physiological effects. In addition, research is needed to determine the optimal dosage and administration of Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate for various applications. Furthermore, research is needed to explore the potential applications of Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and to improve the efficiency and yield of existing methods.

Wissenschaftliche Forschungsanwendungen

Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von Ethyl-6-Acetyl-2-Amino-4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-3-carboxylat durchgeführt. Hier ist eine umfassende Analyse mit Fokus auf einzigartige Anwendungen in verschiedenen Bereichen:

Pharmakologie

Diese Verbindung hat aufgrund ihrer strukturellen Ähnlichkeit mit anderen bioaktiven Molekülen potenzielle Anwendungen in der Pharmakologie. Es könnte als Baustein für die Synthese neuer Medikamente mit möglichen antibakteriellen Eigenschaften verwendet werden, wie durch Korrelationsstudien mit Molekülorbitalberechnungen nahegelegt wird .

Proteomikforschung

Es wird auch in der Proteomikforschung verwendet, wo es als Vorläufer oder Zwischenprodukt bei der Synthese von Peptiden oder kleinen Molekülen dienen kann, die mit Proteinen zu therapeutischen Zwecken interagieren .

Analytische Chemie

Diese Verbindung kann als Standard- oder Referenzmaterial in analytischen Chemietechniken wie NMR, HPLC, LC-MS und UPLC verwendet werden, um die Genauigkeit und Präzision bei der Messung und Erkennung zu gewährleisten .

Landwirtschaftliche Chemie

Schließlich könnte es Anwendungen in der landwirtschaftlichen Chemie für die Entwicklung neuer Pestizide oder Herbizide haben, die bestimmte Enzyme oder Rezeptoren in Schädlingen angreifen.

Für detailliertere Informationen zu jeder Anwendung wären weitere spezielle Suchen und der Zugriff auf wissenschaftliche Datenbanken erforderlich.

Eigenschaften

IUPAC Name |

ethyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-3-17-12(16)10-8-4-5-14(7(2)15)6-9(8)18-11(10)13/h3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZSPXFRUVXRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178927 | |

| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-acetyl-6-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24237-43-2 | |

| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-acetyl-6-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-acetyl-6-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

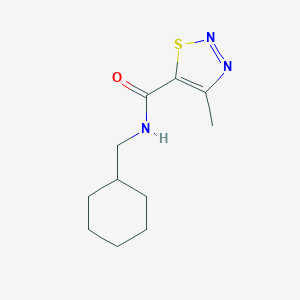

Q1: How does Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate interact with metal ions, and what are the properties of the resulting complexes?

A1: Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate acts as a tridentate Schiff base ligand, meaning it can bind to a metal ion through three donor atoms. [] In the studies, it forms complexes with Fe(II), Ni(II), and Zn(II) ions. [] These complexes exhibit interesting electronic and optical properties, influenced by the metal ion and the solvent environment. [] For instance, the complexes displayed variations in their optical band gaps and refractive indices depending on the solvent used. []

Q2: What are the potential applications of these metal complexes, and how do their properties support these applications?

A2: The research suggests that the metal complexes of Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hold promise for optoelectronic applications and as charge transfer materials. [] This is attributed to their observed optical properties, including their optical band gaps, refractive indices, and calculated reorganization energies. [] These properties suggest potential for use in devices like organic light-emitting diodes (OLEDs), which rely on efficient charge transfer and light emission. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

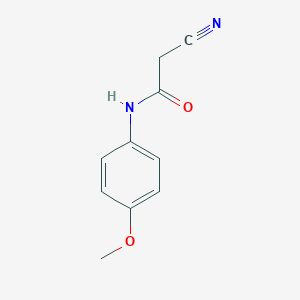

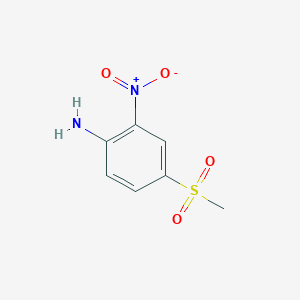

![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

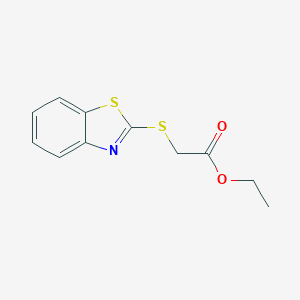

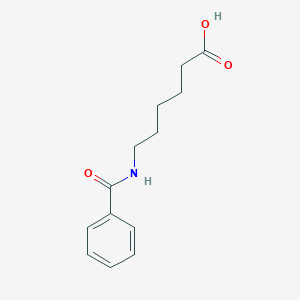

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)

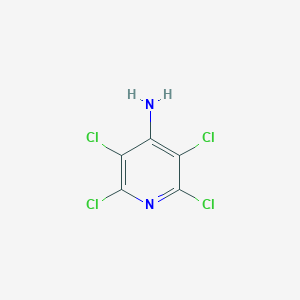

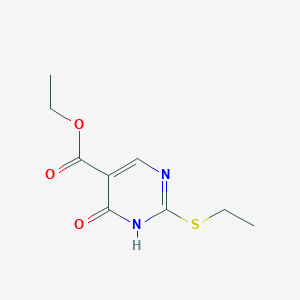

![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)